molecular formula C8H5N3O B12935313 2H-Imidazo[4,5-f][1,3]benzoxazole CAS No. 267-85-6

2H-Imidazo[4,5-f][1,3]benzoxazole

Cat. No.: B12935313
CAS No.: 267-85-6
M. Wt: 159.14 g/mol
InChI Key: QHMNYNMNXXAECO-UHFFFAOYSA-N
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Description

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with suitable aldehydes or ketones in the presence of a catalyst. For example, a catalyst-free microwave-assisted procedure can be employed to synthesize this compound efficiently . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole can be compared with other similar compounds, such as:

The uniqueness of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science.

Properties

CAS No.

267-85-6

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-imidazo[4,5-f][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2

InChI Key

QHMNYNMNXXAECO-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C(=NC=N3)C=C2O1

Origin of Product

United States

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